4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 4-ethoxyphenyl group, at position 4 with a thiazole ring, and at position 5 with a methyl group. The thiazole moiety is further functionalized with a 1,3-benzodioxol-5-yl group, a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in bioactive molecules . Synthetic routes for analogous compounds often employ click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution reactions .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-3-26-16-7-5-15(6-8-16)25-13(2)20(23-24-25)21-22-17(11-29-21)14-4-9-18-19(10-14)28-12-27-18/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBKAASJWFUHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.49 g/mol. The structure features a triazole ring, thiazole moiety, and a benzodioxole group, which are known for their diverse biological activities.
Anticancer Properties
Research has indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. A systematic review highlighted that derivatives of these compounds have shown antiproliferative activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: In Vitro Studies
A study focusing on the antiproliferative effects of thiazole derivatives reported that certain analogs inhibited the growth of cancer cells at low micromolar concentrations. Specifically, the compound exhibited IC50 values ranging from 0.5 to 5 µM against several cancer types .
Antimicrobial Activity
The presence of the benzodioxole moiety is associated with antimicrobial properties. Compounds similar to this structure have shown effectiveness against various bacterial strains and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinases : The compound may act as an inhibitor for specific kinases involved in cancer progression, akin to other benzodioxole derivatives that target Src family kinases (SFKs) .
- Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells by activating caspases and upregulating pro-apoptotic proteins .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable absorption characteristics with potential for oral bioavailability. However, detailed toxicity profiles remain to be established through comprehensive animal studies.
Comparative Analysis Table
Comparison with Similar Compounds
Key Observations :
- The benzodioxol group introduces two oxygen atoms, increasing polarity and hydrogen-bonding capacity, which may improve target selectivity .
Isostructural Halogen Derivatives
Compounds 4 and 5 from and are isostructural, differing only in halogen substituents (Cl vs. Br on the aryl-thiazole group). Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The benzodioxol-containing target compound is expected to adopt a similar planar conformation but with distinct packing interactions due to the oxygen-rich benzodioxol group .
Bioactive Analogs with Benzodioxol Motifs
- 2-{5-(1,3-Benzodioxol-5-yl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-3-yl}pyrazine : This compound demonstrates the integration of benzodioxol into a pyrazine-thiazole-triazole scaffold, highlighting its versatility in drug design .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how are intermediates validated?
The synthesis involves multi-step protocols, typically starting with the formation of thiazole or triazole rings via cyclization reactions. For example:
- Step 1 : React α-haloketones with thiourea derivatives under acidic/basic conditions to form the thiazole core .
- Step 2 : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole moiety, as seen in analogous triazole-thiazole hybrids .
- Validation : Intermediates are characterized via -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. Reaction progress is monitored via TLC or in situ IR spectroscopy .
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : -NMR identifies proton environments (e.g., ethoxyphenyl protons at δ 1.35–1.40 ppm for -OCHCH), while -NMR confirms carbonyl/thiazole carbons (e.g., 160–165 ppm for thiazole C2) .
- Elemental Analysis : Discrepancies ≤0.4% between calculated and observed values validate purity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] for CHNOS at m/z 413.1054) .
Q. How does the electronic structure of the benzodioxolyl group influence reactivity?
The 1,3-benzodioxole moiety enhances electron density in the thiazole ring via resonance, facilitating electrophilic substitutions. This is critical in regioselective functionalization during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rates for cyclization steps, while THF/water mixtures improve CuAAC efficiency .
- Catalyst Screening : CuI/EtN systems outperform other catalysts (e.g., CuSO) in triazole formation, reducing byproducts .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions in thiazole ring formation .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., docking vs. bioactivity)?
- Case Study : In molecular docking, compound 9c (analogous structure) showed strong binding to 14α-demethylase (PDB: 3LD6), but in vitro antifungal activity was moderate. This discrepancy may arise from solvation effects or protein flexibility not modeled in docking .
- Resolution : Combine MD simulations (to assess protein dynamics) with SPR assays (to measure binding kinetics) .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in analogs?
- Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess electronic effects on bioactivity .
- Biological Assays : Test analogs against panels of enzymes (e.g., COX-2, CYP450) to map pharmacophore requirements .
Q. How do solvent polarity and proticity affect reaction kinetics in triazole-thiazole hybrid synthesis?
- Kinetic Studies : In protic solvents (e.g., ethanol), hydrogen bonding accelerates imine formation but slows CuAAC due to catalyst deactivation. Use mixed solvents (e.g., THF:HO = 1:1) to balance polarity and catalyst stability .
Q. What strategies ensure stability of the compound under varying pH and temperature conditions?
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. The benzodioxole ring is prone to hydrolysis at pH < 3, requiring buffered formulations for biological assays .
Q. How can computational tools predict interactions with biological targets lacking crystallographic data?
- Homology Modeling : Use SWISS-MODEL to generate 3D structures of homologous proteins (e.g., fungal CYP51).
- Pharmacophore Mapping : Identify key interaction sites (e.g., hydrogen bonds with Thr311 in 14α-demethylase) using Schrödinger’s Phase .
Q. What experimental controls are essential when assessing biological activity in cell-based assays?
- Counter-Screens : Include positive controls (e.g., fluconazole for antifungal assays) and vehicle controls (DMSO < 0.1%).
- Cytotoxicity Assays : Use MTT or resazurin assays to distinguish specific activity from general toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
